molecular formula C18H14N4O2 B7580467 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide

1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide

Cat. No. B7580467
M. Wt: 318.3 g/mol
InChI Key: ORXJMMUTXRTWHW-UHFFFAOYSA-N
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Description

1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide, also known as DPA, is a small molecule that has gained significant attention in the field of chemical biology and medicinal chemistry. DPA is a versatile compound that has been used for various scientific research applications, including metal ion sensing, protein labeling, and cancer therapy.

Mechanism of Action

The mechanism of action of 1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide varies depending on its application. In metal ion sensing, this compound forms a complex with metal ions, such as zinc, copper, and iron, resulting in a change in its fluorescence intensity or color. In protein labeling, this compound reacts with primary amines on the protein surface, forming a stable amide bond. In cancer therapy, this compound inhibits the proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has shown minimal toxicity and high biocompatibility in various biochemical and physiological systems. This compound has been used for labeling proteins in live cells and animals without causing significant cellular or tissue damage. This compound has also been used for metal ion sensing in biological samples, such as blood and urine, without interfering with the normal physiological processes.

Advantages and Limitations for Lab Experiments

1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has several advantages for lab experiments, including its high sensitivity, selectivity, and versatility. This compound can be used for metal ion sensing and protein labeling in various biological systems, including cells, tissues, and animals. However, this compound has several limitations, including its low water solubility, which can affect its bioavailability and efficacy in biological systems. Furthermore, this compound can bind to other molecules, such as amino acids and peptides, leading to non-specific labeling or interference with metal ion sensing.

Future Directions

1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has a wide range of potential applications in various scientific fields, including chemistry, biology, and medicine. Future research directions for this compound include developing new synthesis methods to improve its yield and purity, optimizing its properties for specific applications, such as metal ion sensing and cancer therapy, and exploring its potential for in vivo imaging and diagnostics. Furthermore, this compound can be used as a tool for studying metal ion homeostasis and protein degradation pathways in various biological systems.

Synthesis Methods

1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide can be synthesized using various methods, including the reaction of 3-aminopyridine and terephthalic acid in the presence of a dehydrating agent, such as thionyl chloride, or the reaction of 3-bromopyridine and 4-bromobenzoic acid in the presence of a palladium catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide has been widely used in scientific research due to its unique properties, such as high affinity for metal ions, fluorescence, and biocompatibility. This compound can be used as a metal ion sensor for various applications, including environmental monitoring, food safety, and medical diagnosis. This compound can also be used as a protein labeling reagent for studying protein-protein interactions and protein localization. Furthermore, this compound has shown promising anticancer activity by targeting the proteasome, which is a key regulator of protein degradation in cancer cells.

properties

IUPAC Name

1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-3-1-9-19-11-15)13-5-7-14(8-6-13)18(24)22-16-4-2-10-20-12-16/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJMMUTXRTWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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